molecular formula C24H15F3N4O4 B5290763 (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile

Cat. No.: B5290763
M. Wt: 480.4 g/mol
InChI Key: ATXMHNPWWRTXOW-GDNBJRDFSA-N
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Description

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, a phenoxy group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where the nitro-substituted phenol reacts with a suitable halogenated precursor.

    Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide or through a substitution reaction using cyanide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification techniques like chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Possible use in diagnostic assays and imaging.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desired properties.

Mechanism of Action

The mechanism of action of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Signal Transduction: Modulating signal transduction pathways by

Properties

IUPAC Name

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O4/c1-34-18-7-8-19-20(12-18)30-23(29-19)15(13-28)10-14-2-5-17(6-3-14)35-22-9-4-16(24(25,26)27)11-21(22)31(32)33/h2-12H,1H3,(H,29,30)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXMHNPWWRTXOW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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